molecular formula C31H28N6O5 B5140138 3,3-Bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-methyl-5-nitroindol-2-one

3,3-Bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-methyl-5-nitroindol-2-one

Cat. No.: B5140138
M. Wt: 564.6 g/mol
InChI Key: QEWQCSSVVZCUPW-UHFFFAOYSA-N
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Description

3,3-Bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-methyl-5-nitroindol-2-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-methyl-5-nitroindol-2-one typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and indoles, which undergo condensation reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions in reactors, where precise control of temperature, pressure, and reaction time is crucial. The purification of the final product often involves techniques such as recrystallization, chromatography, or distillation to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-methyl-5-nitroindol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dichloromethane, ethanol, acetonitrile

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

3,3-Bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-methyl-5-nitroindol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials, dyes, and catalysts.

Mechanism of Action

The mechanism of action of 3,3-Bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-methyl-5-nitroindol-2-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,3-Bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-methyl-5-nitroindol-2-one stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its nitro group, in particular, provides distinct chemical properties that can be exploited in various reactions and applications.

Properties

IUPAC Name

3,3-bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-methyl-5-nitroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N6O5/c1-19-26(28(38)35(33(19)4)21-12-8-6-9-13-21)31(24-18-23(37(41)42)16-17-25(24)32(3)30(31)40)27-20(2)34(5)36(29(27)39)22-14-10-7-11-15-22/h6-18H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWQCSSVVZCUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C3(C4=C(C=CC(=C4)[N+](=O)[O-])N(C3=O)C)C5=C(N(N(C5=O)C6=CC=CC=C6)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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